5-(3-Ethylphenyl)pyridine-2-carboxylic acid
Description
5-(3-Ethylphenyl)pyridine-2-carboxylic acid (CAS: 1532906-34-5) is a pyridine-carboxylic acid derivative featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3-ethylphenyl moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.27 g/mol . The ethyl group on the phenyl ring introduces steric bulk and electron-donating effects, distinguishing it from analogs with electron-withdrawing or polar substituents.
Properties
IUPAC Name |
5-(3-ethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-4-3-5-11(8-10)12-6-7-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNRWQBWQZOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The 3-ethylbenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 5-(3-Ethylphenyl)pyridine-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
5-(3-Ethylphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination compounds with various metals, which can be used in catalysis and materials science.
Materials Science: The compound’s derivatives are used in the development of fluorescent probes and sensors.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Acidity: The carboxylic acid group at the 2-position confers acidity (pKa ~2–3). Substituents on the phenyl ring modulate this: electron-withdrawing groups (e.g., cyano in 5-(4-cyanophenyl)-) lower the pKa, enhancing acidity, while electron-donating groups (e.g., ethyl in the target compound) slightly reduce acidity .
- Solubility : Lipophilicity increases with alkyl substituents (ethyl, isopropyl), making the target compound less water-soluble than analogs with polar groups (e.g., H₂cppca, which has a carboxyl group enhancing aqueous solubility) .
- Coordination Chemistry: Unlike H₂cppca, which forms diverse coordination polymers (1D–3D structures) with metals like Cd(II) and Mn(II) due to its dual carboxylate donors , the target compound’s ethyl group limits metal-binding capacity. However, the pyridine nitrogen and carboxylic acid may still act as weak ligands.
Biological Activity
5-(3-Ethylphenyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13NO2
- Molecular Weight : 215.25 g/mol
- IUPAC Name : 5-(3-Ethylphenyl)pyridine-2-carboxylic acid
The compound features a pyridine ring substituted with a carboxylic acid and an ethylphenyl group, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that 5-(3-Ethylphenyl)pyridine-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as a therapeutic agent against infections. The Minimum Inhibitory Concentration (MIC) values for different bacterial species are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptosis-related proteins.
The biological activity of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid can be attributed to several mechanisms:
- Interaction with Enzymes : The carboxylic acid moiety may interact with active sites of enzymes involved in metabolic pathways, potentially inhibiting their function.
- Membrane Disruption : The hydrophobic ethylphenyl group may facilitate interaction with cell membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells.
- Receptor Modulation : There is evidence suggesting that this compound may interact with specific receptors involved in cell signaling pathways, which could further explain its biological effects.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid against multi-drug resistant strains. The compound was tested alongside conventional antibiotics, showing synergistic effects when combined with certain agents like amoxicillin .
- Cancer Cell Line Studies : In research conducted by MDPI, the compound was evaluated for its effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid. Modifications to the ethyl group or the position of the carboxylic acid on the pyridine ring can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on ethyl group | Increased potency against cancer cells |
| Halogenation on phenyl ring | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
